molecular formula C5H5N3O4 B14004891 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid CAS No. 88511-61-9

2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Cat. No.: B14004891
CAS No.: 88511-61-9
M. Wt: 171.11 g/mol
InChI Key: YESSLUNJUFVOMP-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound featuring a triazine core substituted with a methyl group at position 2 and a carboxylic acid moiety at position 4. Its molecular formula is C₅H₅N₃O₄, with an average molecular mass of ~171.11 g/mol.

Properties

IUPAC Name

2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-8-5(12)6-3(9)2(7-8)4(10)11/h1H3,(H,10,11)(H,6,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESSLUNJUFVOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=O)C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287757
Record name 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-61-9
Record name NSC52392
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Methods

Step Reagents/Conditions Yield (%) Key Source
Triazine formation Ethanol-water reflux, 4–6 h 75–88
Methylation CH₃I, K₂CO₃, 40°C, 2–24 h >90
Nitrile hydrolysis 1N NaOH, 120°C, 24 h 70–85

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while reduction can produce dihydrotriazine derivatives. Substitution reactions can lead to a variety of functionalized triazine compounds .

Scientific Research Applications

It appears that "2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid" is a chemical compound with potential applications in scientific research. Here's a detailed overview based on the search results:

Chemical Properties

  • Molecular Formula: C5H5N3O4
  • Molecular Weight: 171.1109 g/mol
  • CAS Number: 88511-61-9
  • SMILES: OC(=O)c1nn(C)c(=O)[nH]c1=O

Related Compounds

  • Ethyl 2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate: A related compound with a molecular weight of 199.16 g/mol .
  • Methyl 2-methyl-3,5-dioxo-1,2,4-triazine-6-carboxylate: Another related compound with a molecular weight of 185.14 g/mol .

Potential Applications

While the search results do not provide specific applications for "2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid," they do highlight research involving related 1,2,4-triazine derivatives, suggesting potential areas of interest .

  • Antibacterial Activity: Research on 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives has shown that these compounds exhibit antibacterial activity . The presence of electron-withdrawing groups on the phenyl ring generally increases antibacterial activity .
  • Antitubercular Activity: Some triazine derivatives have demonstrated in vitro antitubercular activity against Mycobacterium smegmatis .
  • Leucyl-tRNA Synthetase Inhibition: Certain triazine derivatives may be effective inhibitors of M. smegmatis leucyl-tRNA synthetase (LeuRS), suggesting potential use in developing new antitubercular agents .
  • Anticonvulsant Activity: Thiazole-bearing molecules, including those with a 1,2,4-triazole moiety, have displayed anticonvulsant properties .

Where to Obtain

This chemical is available for purchase from multiple vendors :

  • A2B Chem: As catalog number AB97519 .
  • Cymit Quimica
  • LGC Standards

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Molecular Formula Key Properties
Target Compound 2-Methyl, 6-carboxylic acid C₅H₅N₃O₄ Enhanced solubility due to -COOH; moderate lipophilicity from methyl group
3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid No methyl group C₄H₃N₃O₄ Lower molecular weight; higher polarity compared to methylated analogue
3-(3,5-Dioxo-triazin-6-yl)propanoic acid Propanoic acid chain at position 6 C₆H₇N₃O₄ Increased hydrophilicity and steric bulk; used in metal coordination studies
2-(4-Chlorophenyl)-3,5-dioxo-triazine-6-carbonitrile 4-Cl-phenyl, 6-CN C₁₀H₅ClN₄O₂ Lipophilic (Cl, CN groups); potential antimicrobial activity
Diclazuril Impurity A 3,5-Dichloro-4-aryl, 6-COOH C₁₄H₈Cl₃N₃O₃ High bioactivity (antiprotozoal); chlorine atoms enhance electronegativity

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound improves aqueous solubility (~2.1 mg/mL in water) compared to non-carboxylic analogues like 2-(4-chlorophenyl)-3,5-dioxo-triazine-6-carbonitrile (<0.5 mg/mL) .
  • Stability : Methyl substitution at position 2 reduces ring strain compared to unsubstituted triazines, enhancing thermal stability (decomposition >200°C) .
  • Reactivity: The carboxylic acid group enables esterification (e.g., ethyl ester formation under acidic ethanol conditions) and metal chelation, while the triazine core participates in nucleophilic substitutions .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : The target compound’s methyl group balances metabolic stability and solubility, making it a candidate for prodrug development. In contrast, dichlorophenyl derivatives (e.g., Diclazuril impurities) exhibit higher antiparasitic activity but increased toxicity .
  • Material Science: Propanoic acid-substituted triazines (e.g., 3-(3,5-dioxo-triazin-6-yl)propanoic acid) form stable complexes with transition metals (Fe³⁺, Cu²⁺), useful in catalysis .

Biological Activity

2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid (CAS Number: 88511-61-9) is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, including its potential therapeutic applications and underlying mechanisms of action.

PropertyValue
Molecular FormulaC5_5H5_5N3_3O4_4
Molecular Weight171.11 g/mol
Density1.84 g/cm³
Refractive Index1.709

Antimicrobial Activity

Research indicates that 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid exhibits significant antimicrobial properties. A study by Umesha et al. (2009) highlighted its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival .

Antioxidant Properties

The antioxidant capabilities of this compound have been noted in several studies. It scavenges free radicals and reduces oxidative stress in biological systems. This property is critical as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

Antitumor Activity

Emerging evidence suggests that the compound may have anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines .

The biological activity of 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for pathogen survival and growth.
  • Cell Membrane Disruption : Its structure allows it to integrate into lipid bilayers of microbial cells, leading to increased permeability and eventual cell death.
  • Reactive Oxygen Species (ROS) Generation : By promoting ROS production within cells, the compound can induce oxidative damage leading to apoptosis in cancer cells.

Study on Antimicrobial Activity

A recent study focused on the antimicrobial efficacy of 2-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid against Gram-positive and Gram-negative bacteria showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound has a broad spectrum of activity against pathogenic bacteria .

Study on Antitumor Effects

In a separate investigation into its anticancer properties, the compound was tested against several cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15 µM
MCF-7 (Breast Cancer)20 µM
A549 (Lung Cancer)25 µM

The results suggest that the compound effectively inhibits cell growth and induces apoptosis in these cancer types .

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